molecular formula C30H32O7 B1248928 Lactucain A

Lactucain A

Cat. No. B1248928
M. Wt: 504.6 g/mol
InChI Key: AULGBYCWKJOWIY-KVXFZUJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactucain A is a natural product found in Lactuca indica with data available.

Scientific Research Applications

Antidiabetic Properties

Lactucain A, along with other compounds from Lactuca indica, has shown significant antidiabetic activity. A study by Hou, Lin, Cheng, and Hsu (2003) identified Lactucain A as one of the novel sesquiterpene lactones isolated from Lactuca indica, which demonstrated notable effects in combating diabetes (Hou et al., 2003).

Enhancement of Antioxidant Potential

Research on Lactuca serriola L., a related species, emphasized enhancing its antioxidant capacity, which suggests a potential application for Lactucain A in improving health benefits through increased flavonoid and phenolic contents. This study by El-Esawi et al. (2017) highlights the enhancement of secondary metabolite biosynthesis in Lactuca serriola (El-Esawi et al., 2017).

Impact on Gastrointestinal Microflora and Metabolic Processes

Mosolov et al. (2021) explored the effects of a complex of biologically active substances including Lactucain A on the gastrointestinal tract and the formation of productive qualities in animals. Their research found that probiotic supplements with these substances improved metabolic processes and health indicators in pigs (Mosolov et al., 2021).

Anti-Inflammatory and Antibacterial Applications

Wang et al. (2003) studied the anti-inflammatory and antibacterial effects of Lactuca indica, which includes Lactucain A. The extracts showed significant free radical scavenging activity and protective effects against DNA strand cleavage, suggesting its utility in reducing oxidative stress and inflammation (Wang et al., 2003).

Anticancer Potential

Chen, Chen, Hsu, and Yen (2007) conducted a study on the antiproliferative effects of ethanol extracts of Lactuca indica, which includes Lactucain A, on human leukemic cell lines. The results indicated that these extracts, particularly Lactucain A, have potential as an anticancer agent, providing a mechanism for its chemopreventive action (Chen et al., 2007).

properties

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C30H32O7/c1-11-7-17(31)21-13(3)9-19(25-15(5)29(33)36-27(25)23(11)21)35-20-10-14(4)22-18(32)8-12(2)24(22)28-26(20)16(6)30(34)37-28/h7-8,16,19-20,23-28H,5,9-10H2,1-4,6H3/t16-,19-,20-,23-,24-,25+,26+,27+,28+/m0/s1

InChI Key

AULGBYCWKJOWIY-KVXFZUJMSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)C)C

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)C)C

synonyms

lactucain A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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